1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
“1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C17H18FN . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The pyrrolidine ring is attached to a benzyl group and a piperazinyl group, which is further substituted with a fluorophenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 347.7±37.0 °C at 760 mmHg, and a flash point of 164.1±26.5 °C . It has a molar refractivity of 75.6±0.3 cm3, and a molar volume of 226.5±3.0 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
- Researchers have investigated the anticancer potential of pyrrolidine derivatives. Some compounds exhibit cytotoxic effects against cancer cells, including breast cancer (e.g., BT-474 cells) .
- The stereochemistry of the pyrrolidine ring influences activity. For instance, cis-3,4-diphenylpyrrolidine derivatives with stereochemical groups demonstrated inverse agonist activity against RORγt, a receptor involved in autoimmune diseases .
- Pyrrolidine-based compounds have been explored for their antimicrobial properties. These molecules could be key in addressing bacterial resistance to antibiotics .
- Due to the stereogenicity of pyrrolidine carbons, different stereoisomers can interact differently with enantioselective proteins. Medicinal chemists explore this aspect to design drug candidates with specific binding profiles .
Anticancer Properties
Antimicrobial Activity
Enantioselective Binding
Future Directions
The pyrrolidine scaffold, to which this compound belongs, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, it is expected that future research will continue to explore the potential of this and similar compounds in various therapeutic applications .
properties
IUPAC Name |
1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-17-6-8-18(9-7-17)23-10-12-24(13-11-23)19-14-20(26)25(21(19)27)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMNCBJCPYTVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327026 |
Source
|
Record name | 1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199373 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
CAS RN |
857494-26-9 |
Source
|
Record name | 1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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